molecular formula C22H24F3NO4 B11220576 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B11220576
M. Wt: 423.4 g/mol
InChI Key: IJXIZEUASVPJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaH, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C22H24F3NO4

Molecular Weight

423.4 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one

InChI

InChI=1S/C22H24F3NO4/c1-4-21(27)26-9-8-14-10-19(28-2)20(29-3)12-17(14)18(26)13-30-16-7-5-6-15(11-16)22(23,24)25/h5-7,10-12,18H,4,8-9,13H2,1-3H3

InChI Key

IJXIZEUASVPJQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC(=C3)C(F)(F)F)OC)OC

Origin of Product

United States

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